Proven Synthetic Utility as a Non-Fungible Intermediate in Macrolide Antibiotic Synthesis
6-Aminobenzo[d]oxazol-5-ol serves as an essential, non-substitutable intermediate in the patented synthesis of EDP-182, a 6,11-bicyclic erythromycin derivative [1]. The synthetic route specifically requires the 5‑OH and 6‑NH2 functionality to construct the O-(2-aminobenzo[d]oxazol-5-yl)methyl hydroxylamine moiety [1]. This specific application is documented in a U.S. patent filing, where the compound is transformed through a series of steps including protection, activation, and coupling to the macrolide core [1]. In contrast, the simpler analogs 6-aminobenzoxazole and 5-hydroxybenzoxazole are not reported to enable this specific transformation, as they lack the necessary dual functionality for the required regioselective derivatization .
| Evidence Dimension | Synthetic Utility for EDP-182 Intermediate |
|---|---|
| Target Compound Data | Explicitly claimed and utilized in the synthesis of EDP-182 [1] |
| Comparator Or Baseline | 6-Aminobenzoxazole (CAS 177492-52-3) and 5-Hydroxybenzoxazole (CAS 180716-28-3) |
| Quantified Difference | Not reported; no known use for the comparator compounds in this specific synthetic sequence |
| Conditions | Patent-specified reaction sequence |
Why This Matters
This evidence confirms that procurement of this specific compound is mandatory for replicating the patented EDP-182 synthesis, as generic analogs lack the required functional group constellation.
- [1] Xu, G., Gai, Y., Wang, Z., Wang, G., & Or, Y. S. (2007). Processes for the preparation of O-(2-aminobenzo[d]oxazol-5-yl)methyl hydroxylamine for the synthesis of 6,11-bicyclic erythromycin derivative EDP-182. US Patent Application US20070207972A1. View Source
